Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate

Catalog No.
S14469466
CAS No.
M.F
C9H11NO3
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate

Product Name

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate

IUPAC Name

ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-6(2)10-8(7)5-11/h4-5,10H,3H2,1-2H3

InChI Key

YDSRJOYRBFWCCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C)C=O

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C9H11NO3C_9H_{11}NO_3 and a molecular weight of approximately 181.19 g/mol. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen, and is substituted with an ethyl ester and an aldehyde group. The structure contributes to its potential reactivity and biological activity, making it a subject of interest in organic synthesis and medicinal chemistry .

Typical for compounds containing aldehyde and ester functionalities. Some notable reactions include:

  • Condensation Reactions: The aldehyde group can react with nucleophiles, leading to the formation of imines or other condensation products.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Reduction Reactions: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride .

Several synthetic routes have been developed for the preparation of Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate:

  • Pyrrole Formation: Starting from commercially available precursors, pyrrole can be synthesized using methods such as the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with primary amines.
  • Formylation: The introduction of the formyl group can be achieved through Vilsmeier-Haack formylation or by using reagents like phosphorus oxychloride followed by hydrolysis.
  • Esterification: The final step involves esterification of the carboxylic acid formed during synthesis with ethanol in the presence of an acid catalyst .

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Agricultural Chemicals: Its derivatives may serve as agrochemicals due to their biological activity.
  • Material Science: Used in the development of polymers or materials with specific properties .

Studies focusing on the interactions of Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate with biological targets are essential for understanding its pharmacological potential. Preliminary interaction studies suggest that compounds with similar structures may interact with enzymes involved in metabolic pathways or act as inhibitors of specific cellular processes .

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate shares structural similarities with several other pyrrole derivatives. Here are some notable comparisons:

Compound NameCAS NumberMolecular FormulaSimilarity Score
Ethyl 2-methyl-1H-pyrrole-3-carboxylate936-12-9C8H11NO20.90
Ethyl 5-methyl-1H-pyrrole-3-carboxylate2199-50-0C8H11NO20.88
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate2199-59-9C9H11NO30.90
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate2199-51-1C9H11NO30.93

These compounds exhibit variations in their substituents that may influence their chemical reactivity and biological activities, highlighting the uniqueness of Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate within this class of compounds .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

181.07389321 g/mol

Monoisotopic Mass

181.07389321 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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